Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Description
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a heterocyclic compound featuring a pyrrolophenanthroline core modified with a 4-chlorobenzoyl substituent and diisopropyl ester groups.
Properties
CAS No. |
882865-85-2 |
|---|---|
Molecular Formula |
C30H25ClN2O5 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25ClN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
InChI Key |
ZZFSABXPZVNMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Cl)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Intermediate Isolation
The four-step synthesis outlined in Supplementary Information from the Royal Society of Chemistry begins with the preparation of a 1,4-diene ester precursor. Key steps include:
-
DIBAL-H Reduction : A solution of the 1,4-diene ester in anhydrous tetrahydrofuran (THF) is treated with diisobutylaluminum hydride (DIBAL-H) at −78°C for 4 hours, selectively reducing ester groups to alcohols.
-
Mitsunobu Coupling : The resulting dienol undergoes a Mitsunobu reaction with 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, forming a 1,4-diene-yne intermediate.
-
Sonogashira Coupling : A palladium-copper catalyzed coupling between the diene-yne and 2-iodobenzaldehyde derivatives in THF with diisopropylamine (iPr₂NH) as a base yields a propargylamine intermediate.
-
Cyclization and Esterification : Final cyclization under reflux conditions in dimethylformamide (DMF) with triethylamine (Et₃N) facilitates the formation of the pyrrolophenanthroline core, followed by diisopropyl esterification.
Table 1: Key Parameters for the Four-Step Synthesis
Purification and Characterization
Purification at each stage employs flash column chromatography on silica gel with petroleum ether/ethyl acetate gradients. Nuclear magnetic resonance (NMR) spectroscopy confirms intermediate structures, while high-resolution mass spectrometry (HRMS) validates the final product.
1,3-Dipolar Cycloaddition of Phenanthrolinium Ylides
Cycloaddition Mechanism and Regioselectivity
An alternative route reported by the University of Bucharest utilizes 1-(4-chlorophenacyl)-1,10-phenanthrolinium ylide as a 1,3-dipole. The ylide, generated in situ by deprotonation of the corresponding cycloimmonium salt with triethylamine, reacts with diisopropyl acetylenedicarboxylate in dichloromethane (CH₂Cl₂). The cycloaddition proceeds regio- and stereospecifically, forming a cis-3,3a-dihydropyrrolophenanthroline intermediate, which undergoes spontaneous aromatization to yield the target compound.
Table 2: Cycloaddition Reaction Conditions
Stereochemical Considerations
The diisopropyl ester groups introduce helical chirality, evidenced by dynamic NMR studies. Coalescence experiments estimate the activation free energy (ΔG‡) for helix inversion at 85–90 kJ/mol, confirming restricted rotation around the phenanthroline axis.
Table 3: NMR Data for Diisopropyl Ester Derivative
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Diisopropyl CH₃ | 1.21–1.35 | Doublet | 6.8 |
| Aromatic H-5 | 8.39 | Singlet | – |
| Aromatic H-7 | 8.32 | Doublet | 8.9 |
| 4-Chlorobenzoyl H-2',6' | 7.41 | Doublet | 8.6 |
Comparative Analysis of Methodologies
Efficiency and Practicality
The palladium-catalyzed method offers modularity for structural diversification but suffers from low overall yield (38%) due to cumulative losses in multi-step purification. In contrast, the cycloaddition route achieves higher efficiency (76% yield) through a one-pot protocol but requires stringent control over ylide stability and reaction stoichiometry.
Chemical Reactions Analysis
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Scientific Research Applications
DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of DIISOPROPYL 11-(4-CL-BENZOYL)PYRROLO(1,2-A)(1,10)PHENANTHROLINE-9,10-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their structure and function. This binding can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Key Properties
The compound’s analogs differ primarily in two aspects:
- Ester groups : Diisopropyl vs. diethyl or dimethyl esters.
- Benzoyl substituents : Nitro, methoxy, bromo, methyl, or fluoro groups at varying positions.
Table 1: Structural and Physical Properties of Analogs
*Target compound (hypothetical molecular formula inferred from analogs).
†Assumes substitution of benzoyl (C₆H₅CO) with 4-chlorobenzoyl (C₆H₄ClCO).
‡Estimated based on molecular weight trends.
Stability and Analytical Data
Biological Activity
Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS No. 882865-85-2) is a complex organic compound notable for its potential biological activities. Its structure includes a pyrrolo[1,2-a][1,10]phenanthroline core, which is functionalized with diisopropyl ester groups and a 4-chlorobenzoyl moiety. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C30H25ClN2O5 |
| Molecular Weight | 529.0 g/mol |
| IUPAC Name | dipropan-2-yl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
| InChI | InChI=1S/C30H25ClN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
| InChI Key | ZZFSABXPZVNMLH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and nucleic acids. This binding can alter the conformation and function of these biomolecules, thereby modulating various cellular pathways. The exact molecular targets may vary depending on the context of use but often include enzymes involved in critical metabolic pathways.
Research Findings
Recent studies have highlighted several potential biological activities of this compound:
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies show that it can inhibit cell proliferation in leukemia and solid tumor models by inducing apoptosis through mitochondrial pathways.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain key enzymes involved in cancer metabolism. For instance, the interaction with dihydrofolate reductase (DHFR) has been noted, which is crucial for DNA synthesis and cellular proliferation.
- Protein-Ligand Interactions : The compound's structure allows it to act as a ligand in coordination chemistry, facilitating studies on protein-ligand interactions that are vital for drug design and development.
Case Study 1: Antitumor Efficacy
A study conducted on the compound's efficacy against human leukemia cells demonstrated significant growth inhibition at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.
Case Study 2: Enzyme Targeting
Another investigation focused on the compound's role as a DHFR inhibitor. It was found that this compound effectively reduced NADPH levels in treated cells, leading to decreased DHFR stability and activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Bromine instead of chlorine | Similar anticancer effects but varied potency |
| Diisopropyl 11-(biphenyl-4-carbonyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate | Biphenyl group alters sterics and electronics | Enhanced selectivity for certain enzyme targets |
Q & A
Basic: What are the key considerations for optimizing the synthesis of diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate?
Methodological Answer:
Synthesis optimization involves:
- Stepwise Functionalization : Introduce the 4-chlorobenzoyl group early to avoid steric hindrance during esterification .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity .
- Catalyst Optimization : Employ palladium-based catalysts for coupling reactions, as demonstrated in analogous phenanthroline derivatives .
- Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of diisopropyl ester precursor to 4-chlorobenzoyl chloride) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
